![molecular formula C36H12F39P B067816 Tris[4-(tridecafluorohexyl)phenyl]phosphine CAS No. 193197-68-1](/img/structure/B67816.png)
Tris[4-(tridecafluorohexyl)phenyl]phosphine
Overview
Description
Tris[4-(tridecafluorohexyl)phenyl]phosphine is a chemical compound with the empirical formula C36H12F39P . It has a molecular weight of 1216.39 . This compound is used as a ligand in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Molecular Structure Analysis
The molecular structure of Tris[4-(tridecafluorohexyl)phenyl]phosphine is represented by the SMILES string: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)c3ccc(cc3)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F .Chemical Reactions Analysis
Tris[4-(tridecafluorohexyl)phenyl]phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Tris[4-(tridecafluorohexyl)phenyl]phosphine is a solid substance with a melting point of 54-62°C . It has a molecular weight of 1216.39 .Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
TTPhP is used as a ligand in the Buchwald-Hartwig cross coupling reaction, which forms carbon-nitrogen bonds. The steric hindrance and electron-withdrawing properties of TTPhP can enhance the reactivity and selectivity of the catalyst, making it suitable for coupling reactions involving complex substrates .
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, TTPhP serves as a ligand that can improve the efficiency of the reaction. Its ability to stabilize the catalyst under the reaction conditions is particularly valuable for the coupling of aryl halides with aryl boronic acids .
Stille Coupling
TTPhP is also applicable in Stille coupling reactions, known for synthesizing biaryl compounds. The ligand’s fluorinated phenyl rings can potentially increase the reaction rate and yield by stabilizing the transition state and facilitating the transmetalation step .
Sonogashira Coupling
The Sonogashira coupling, a reaction used to form carbon-carbon bonds between aryl halides and terminal alkynes, can benefit from TTPhP’s ligand properties. Its bulky groups may prevent unwanted side reactions and improve the turnover number of the catalyst .
Negishi Coupling
TTPhP can be employed in Negishi coupling, which is another method for forming carbon-carbon bonds. The ligand’s properties may aid in the activation of zinc reagents and enhance the coupling efficiency with aryl or vinyl halides .
Hiyama Coupling
In Hiyama coupling reactions, TTPhP can act as a ligand to facilitate the formation of carbon-silicon bonds. The ligand’s electron-withdrawing fluorine atoms might improve the electrophilicity of the silicon reagents, leading to better reaction outcomes .
Fluorous Synthesis
TTPhP is suitable for fluorous synthesis due to its highly fluorinated phenyl groups. This property allows for the separation of reaction products using fluorous biphasic systems or solid-phase extraction techniques .
Hydrogenation Reactions
Lastly, TTPhP has potential applications in hydrogenation reactions. As a ligand, it could influence the selectivity and activity of the catalyst, especially in the hydrogenation of unsaturated organic compounds.
Mechanism of Action
Biochemical Pathways
TTPhP is primarily used in organic synthesis reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds .
Pharmacokinetics
, can influence its handling and use in reactions .
Action Environment
The action of TTPhP can be influenced by various environmental factors, such as temperature, solvent, and the presence of other reagents . For example, its melting point of 54-62°C suggests that it is typically used in reactions at or above this temperature range . Additionally, the fluorous nature of TTPhP may influence its solubility and stability in different solvents .
properties
IUPAC Name |
tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H12F39P/c37-19(38,22(43,44)25(49,50)28(55,56)31(61,62)34(67,68)69)13-1-7-16(8-2-13)76(17-9-3-14(4-10-17)20(39,40)23(45,46)26(51,52)29(57,58)32(63,64)35(70,71)72)18-11-5-15(6-12-18)21(41,42)24(47,48)27(53,54)30(59,60)33(65,66)36(73,74)75/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQMFFDXUGYQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H12F39P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474908 | |
Record name | Tris[4-(tridecafluorohexyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1216.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[4-(tridecafluorohexyl)phenyl]phosphine | |
CAS RN |
193197-68-1 | |
Record name | Tris[4-(tridecafluorohexyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[4-(tridecafluorohexyl)phenyl]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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